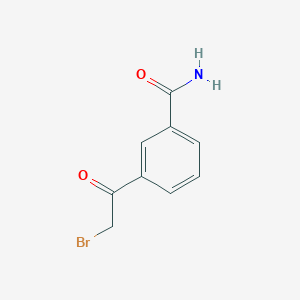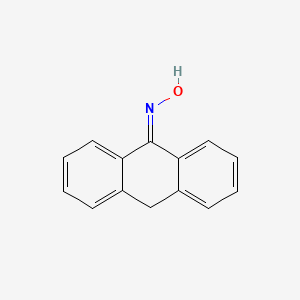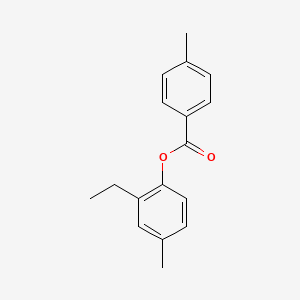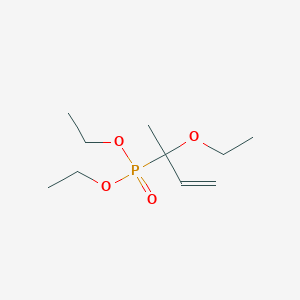
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate is an organic compound belonging to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid ester functional group, which imparts unique chemical properties to these compounds. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
The synthesis of diethyl (2-ethoxybut-3-en-2-yl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another method includes the metal-mediated coupling of dialkyl phosphite with an appropriate alkyl halide . Industrial production often employs these methods due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phosphonate group can be substituted with different nucleophiles, such as O, S, N, and C nucleophiles.
Common Reagents and Conditions: Typical reagents include triflic anhydride for chemoselective activation and various chlorinating agents for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Medicine: The compound’s resistance to hydrolysis makes it useful in the development of pharmaceuticals.
Industry: It is employed in the synthesis of various bioactive products and materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl (2-ethoxybut-3-en-2-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with various biological molecules, influencing their activity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate can be compared with other similar phosphonate compounds, such as:
Diethyl 3-butenylphosphonate: Similar in structure but differs in the position of the ethoxy group.
Diethyl (3-bromopropyl)phosphonate: Contains a bromine atom, which imparts different reactivity.
Diethyl (2-oxobutyl)phosphonate: Contains a ketone group, leading to different chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
92509-28-9 |
|---|---|
Molekularformel |
C10H21O4P |
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
3-diethoxyphosphoryl-3-ethoxybut-1-ene |
InChI |
InChI=1S/C10H21O4P/c1-6-10(5,12-7-2)15(11,13-8-3)14-9-4/h6H,1,7-9H2,2-5H3 |
InChI-Schlüssel |
DNZMLSLIICHNGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)(C=C)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
methanone](/img/structure/B14356844.png)
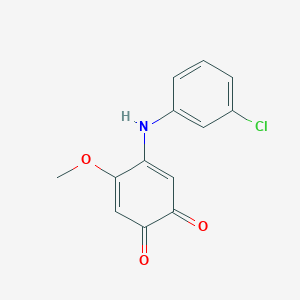
![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)
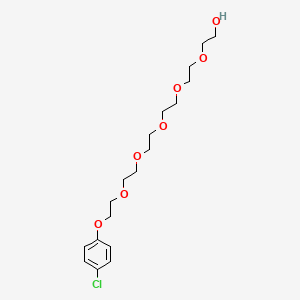
![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)

![2-(Bicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14356860.png)
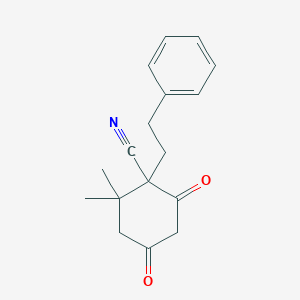
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)
